苯达莫司汀醚杂质

描述

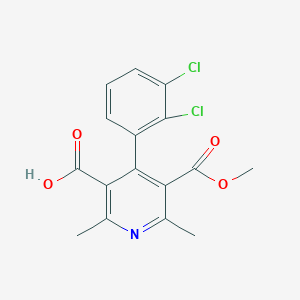

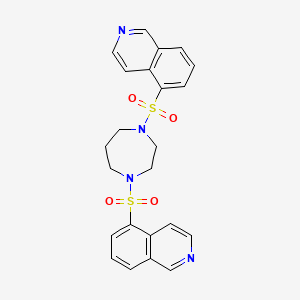

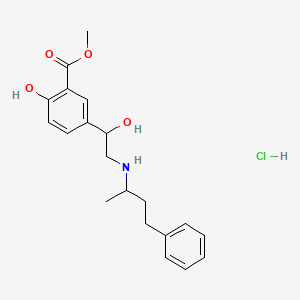

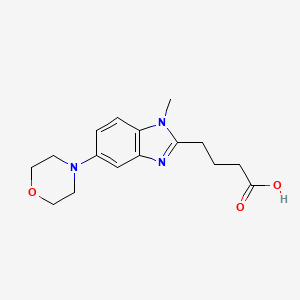

Bendamustine Ether Impurity (HCl) is a compound with the CAS No. 2173004-95-8 . It is a dimer impurity of Bendamustine , a chemotherapeutic agent that belongs to the family of alkylating agents . The chemical name for Bendamustine Ether Impurity (HCl) is 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride .

Molecular Structure Analysis

The molecular formula for Bendamustine Ether Impurity (HCl) is C16H21N3O3 : HCl . It has structural similarities to both alkylating agents and purine analogs .Chemical Reactions Analysis

A potential impurity in bendamustine hydrochloride, Bendamustine deschloro dimer, has been synthesized from compound 1 in nine steps, involving two key intermediate compounds .Physical And Chemical Properties Analysis

The molecular weight of Bendamustine Ether Impurity (HCl) is 303.4 : 36.5 . Unfortunately, I was unable to find more specific physical and chemical properties of Bendamustine Ether Impurity.科学研究应用

合成和表征

- 苯达莫司汀去氯二聚体,苯达莫司汀盐酸盐中的潜在杂质,通过从4-(5-氨基-1-甲基-1H-苯并[d]咪唑-2-基)丁酸乙酯开始的九步过程合成。该合成使用高效液相色谱法实现了95.63%的纯度(Yuan & Zhu, 2020)。

降解杂质鉴定

- 在应激条件下,鉴定了苯达莫司汀盐酸盐中的两种降解杂质。利用Q-TOF/MS和核磁共振(NMR)对这些杂质进行了分离和表征,有助于更好地了解苯达莫司汀的稳定性(Chen et al., 2015)。

稳定性指示方法开发

- 为了定量苯达莫司汀盐酸盐中的杂质,开发了一种新型高效液相色谱法。这种方法对于确保苯达莫司汀作为一种药物化合物的质量和稳定性至关重要(Kasa et al., 2014)。

与其他烷化剂的机制差异

- 与其他烷化剂相比,苯达莫司汀显示出独特的细胞毒性模式和机制特征,突显了其独特的临床疗效。这在DNA损伤应答和凋亡诱导方面使其与众不同(Leoni et al., 2008)。

代谢和作用机制

- 苯达莫司汀经历广泛的首过代谢,其主要转化产物,一种细胞毒性的羟基代谢物,有助于其独特的临床特征。了解其代谢对于在癌症治疗中开发基于机制的联合策略至关重要(Gandhi, 2002)。

在癌症治疗中的应用

- 临床研究表明苯达莫司汀在B细胞非霍奇金淋巴瘤和慢性淋巴细胞白血病患者中的疗效,强化了其在癌症治疗中的作用(Friedberg et al., 2008)。

比较疗效研究

- 与氯氨酰胺相比,在未经治疗的慢性淋巴细胞白血病患者中,苯达莫司汀显示出显著更高的疗效,确立了其在一线治疗中的重要性(Knauf et al., 2009)。

苯达莫司汀的独特细胞毒特性

- 对苯达莫司汀在白血病和乳腺癌细胞系中的细胞毒和凋亡活性进行了表征,显示了其特定的活性谱和低染色体破裂效应,这在烷化剂中是不寻常的(Konstantinov et al., 2002)。

苯达莫司汀在联合疗法中的应用

- 苯达莫司汀与利妥昔单抗在复发的慢性淋巴细胞白血病患者中的联合应用显示出有效结果,表明其在联合疗法中的潜力(Fischer et al., 2011)。

改善的稳定性和抗癌疗效

- 通过共聚物PEG-PLGA纳米粒子方法对苯达莫司汀的改善稳定性和疗效进行的研究展示了药物配方的重大进展,以获得更好的癌症治疗效果(Khan et al., 2016)。

尿液中的代谢物谱

- 对癌症患者尿液中苯达莫司汀的代谢物谱进行了分析,为了解药物的代谢途径和代谢产物的性质提供了见解,这对于了解其药代动力学和疗效至关重要(Dubbelman et al., 2012)。

大鼠的代谢途径

- 调查苯达莫司汀在大鼠尿液和胆汁中的代谢谱有助于了解其体内生物转化过程,这对于预测其在人体中的行为至关重要(Chovan et al., 2007)。

新合成途径

- 开发一种新的高效合成苯达莫司汀盐酸盐的途径显著改善了生产过程,使其更具可持续性和成本效益(Chen et al., 2011)。

药代动力学和药效学特性

- 对苯达莫司汀及其代谢物的药代动力学和药效学进行全面研究,有助于深入了解其在体内的行为,有助于优化剂量和治疗策略(Darwish et al., 2015)。

安全和危害

While specific safety and hazard information for Bendamustine Ether Impurity is not available, it’s important to note that Bendamustine, the parent compound, is a chemotherapeutic agent and should be handled with care. Users should avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

未来方向

Bendamustine has gained attention due to its beneficial properties in the therapy of relapsed or refractory hematological malignancies, synergistic effects with other antineoplastic agents, and increasing recent reports on its immunomodulatory effects . Further investigations of this unique drug are encouraged .

属性

IUPAC Name |

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQBOGHXQJRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bendamustine Ether Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。